molecular formula C15H12BrCl2NO2 B4555757 5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide

Cat. No.: B4555757
M. Wt: 389.1 g/mol
InChI Key: OLZMGLBZEJVQFB-UHFFFAOYSA-N
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Description

5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the dichlorophenyl group and subsequent methoxylation and methylation reactions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine or chlorine atoms can be reduced to form the corresponding hydrogenated compounds.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-3-methylbenzoic acid, while substitution of the bromine atom with an amine can form 5-amino-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide.

Scientific Research Applications

5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to modulation of their activity. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2,3-dichlorophenyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a methoxy group.

    5-bromo-N-(2,3-dichlorophenyl)-2-furamide: Contains a furan ring instead of a methoxy group.

    5-bromo-N-(2,3-dichlorophenyl)-2-hexoxybenzamide: Contains a hexoxy group instead of a methoxy group.

Uniqueness

5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-(2,3-dichlorophenyl)-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c1-8-6-9(16)7-10(14(8)21-2)15(20)19-12-5-3-4-11(17)13(12)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZMGLBZEJVQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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